molecular formula C12H19N3O3 B8403051 1-(1-Methylethyl)-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid

1-(1-Methylethyl)-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B8403051
M. Wt: 253.30 g/mol
InChI Key: VNBXWHSWMRCPTH-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

1,1-Dimethylethyl 1-(1-methylethyl)-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylate (101 mg) was dissolved in 1,4-Dioxane (2 ml). 4M hydrogen chloride in 1,4 dioxane (3 ml) was added and the mixture was stirred at RT under nitrogen for 6 h. The solvent was removed in vacuo, toluene (10 ml) was added and removed in vacuo to give a white solid. The solid was dried in a vacuum oven over-night to give the title compound (81 mg) as a white solid.
Name
1,1-Dimethylethyl 1-(1-methylethyl)-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylate
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[C:8]([CH2:9][N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:7][C:6]([C:16]([O:18]C(C)(C)C)=[O:17])=[N:5]1)[CH3:3].Cl>O1CCOCC1>[CH3:3][CH:2]([N:4]1[C:8]([CH2:9][N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:7][C:6]([C:16]([OH:18])=[O:17])=[N:5]1)[CH3:1]

Inputs

Step One
Name
1,1-Dimethylethyl 1-(1-methylethyl)-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylate
Quantity
101 mg
Type
reactant
Smiles
CC(C)N1N=C(C=C1CN1CCOCC1)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT under nitrogen for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo, toluene (10 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven over-night

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(C)N1N=C(C=C1CN1CCOCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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